![molecular formula C18H19N5O2S B2495305 Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034472-84-7](/img/structure/B2495305.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a research compound. It is part of the electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy often entails the use of Sonogashira and Stille reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C18H22N6O3S2 and a molecular weight of 434.53. It is part of the BTZ group, which is known for its optoelectronic and photophysical properties .Chemical Reactions Analysis
Compounds based on the BTZ group have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions . They have also been used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Scientific Research Applications
Photovoltaics
The compound has been extensively researched for use in photovoltaics . The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound, is a strongly electron-accepting moiety that has received significant attention for use in photovoltaic applications .
Fluorescent Sensors
The compound has also been used as fluorescent sensors . The BTZ motif’s strong electron-accepting properties make it suitable for this application .
Bioimaging Probes
The compound has been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This is due to the BTZ motif’s unique properties .
Photocatalysis
The BTZ motif has been researched for photocatalytic applications . However, this has mainly been limited to heterogeneous systems involving BTZ-containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Visible-Light Organophotocatalysts
The compound’s use as potential visible-light organophotocatalysts has been explored . A library of 26 D–A compounds based on the BTZ group was synthesized, characterized, and applied .
Electronic and Optical Applications
The compound exhibits tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This makes it suitable for various electronic and optical applications .
Future Directions
Future research could focus on the use of these compounds as potential visible-light organophotocatalysts . Additionally, their use in photovoltaics or as fluorescent sensors could be further explored . The design and preparation of a highly sensitive and selective luminescent probe to detect primary aromatic amines among various amines are important but challenging .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-9-17(20-12(2)19-11)25-14-5-7-23(8-6-14)18(24)13-3-4-15-16(10-13)22-26-21-15/h3-4,9-10,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBKDGNLKDOQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone |
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